5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
Properties
IUPAC Name |
5-benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO5S/c24-16-6-8-17(9-7-16)31(27,28)22-13-25(12-15-4-2-1-3-5-15)19-11-21-20(29-14-30-21)10-18(19)23(22)26/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNOYABAOSMEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps. One common synthetic route starts with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form an intermediate compound. This intermediate then undergoes aldol condensation with aromatic aldehydes to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler quinoline compounds.
Scientific Research Applications
5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Type : The 7-position substituent is critical for activity. Sulfonyl groups (as in the target compound) may enhance electrophilicity or hydrogen-bonding capacity compared to benzylidene or benzoyl groups .
- Benzyl vs. Benzylidene: Benzylidene derivatives (e.g., 4a) exhibit pronounced cytotoxicity, likely due to conjugated double bonds enhancing planar interactions with cellular targets . The rigid benzylidene moiety contrasts with the flexible benzyl group in the target compound, suggesting divergent binding modes.
- Halogen Effects : Bromine or chlorine substituents (e.g., in 4a from ) correlate with improved activity, possibly via increased lipophilicity or halogen bonding .
Limitations of Current Evidence
- No direct cytotoxicity data for the target compound.
- Limited structural diversity in tested quinolin-8-one derivatives (e.g., fluorobenzoyl analogs lack activity reports) .
Biological Activity
5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H16ClNO5S
- CAS Number : 866808-89-1
- Molecular Weight : 445.89 g/mol
This compound features a quinoline backbone with a sulfonyl group and a benzyl moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro tests demonstrated that this compound exhibits significant cytotoxicity against leukemic (K562) and prostate (DU145) cancer cell lines. The compound showed superior activity compared to other derivatives tested in similar conditions .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 10.2 |
| This compound | DU145 | 12.5 |
These results indicate a promising potential for developing new anticancer therapies based on this compound.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinases : Similar compounds in the same class have been shown to inhibit key kinases involved in cancer progression. The presence of the sulfonyl group is believed to enhance binding affinity to these targets .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also possess:
- Antimicrobial Activity : Some derivatives related to this compound have shown antibacterial properties against various pathogens. This suggests potential applications in treating infections alongside cancer therapy .
Case Studies and Research Findings
- Case Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various quinoline derivatives including our compound. It was found that modifications at the sulfonyl position significantly affected the cytotoxic profile against multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has indicated that alterations in the substituents on the benzyl and sulfonyl groups can dramatically influence the biological activity. For example, introducing electron-withdrawing groups increases potency against specific cancer types .
- Comparative Analysis : In comparative studies with other quinoline derivatives, this compound consistently demonstrated higher efficacy in inhibiting cell proliferation in vitro compared to structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
